

# Nickel acetate tetrahydrate chemical formula and structure

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## Compound of Interest

Compound Name: Nickel acetate tetrahydrate

Cat. No.: B148083

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## A Technical Guide to Nickel Acetate Tetrahydrate

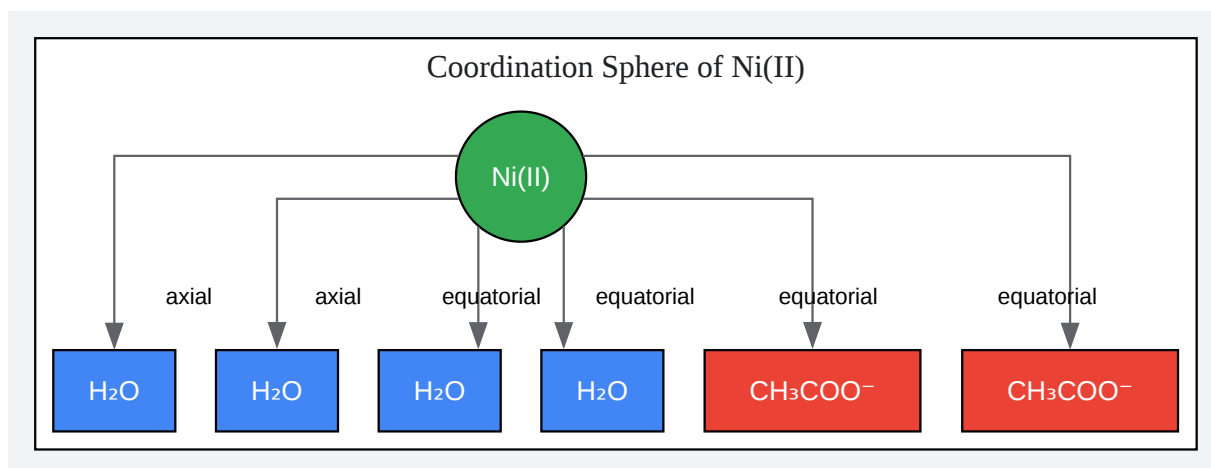
Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **nickel acetate tetrahydrate**, a moderately water-soluble crystalline nickel source. It details the compound's chemical formula, structure, and key physicochemical properties. Furthermore, this document outlines detailed experimental protocols for its synthesis and characterization, making it a valuable resource for laboratory and development settings.

## Chemical Formula and Structure

Nickel(II) acetate tetrahydrate is a coordination compound with the chemical formula  $\text{Ni}(\text{CH}_3\text{COO})_2 \cdot 4\text{H}_2\text{O}$ .<sup>[1][2]</sup> Its systematic IUPAC name is nickel(2+) diacetate tetrahydrate.<sup>[3]</sup> The structure has been elucidated through single-crystal X-ray diffraction studies.<sup>[4][5]</sup>

The crystal structure is monoclinic, with the space group  $\text{P2}_1/\text{c}$ .<sup>[4][5][6]</sup> In this arrangement, the central nickel(II) ion is octahedrally coordinated.<sup>[4][5]</sup> Four coordination sites are occupied by water molecules, and the remaining two are occupied by oxygen atoms from the two monodentate acetate ligands.<sup>[4][5]</sup> The resulting complex,  $\text{trans}[\text{Ni}(\text{H}_2\text{O})_4(\text{CH}_3\text{COO})_2]$ , forms a three-dimensional network stabilized by extensive intermolecular and intramolecular hydrogen bonds.<sup>[5][7]</sup>



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Figure 1: Coordination sphere of the Nickel(II) ion.

## Physicochemical Properties

**Nickel acetate tetrahydrate** presents as green prismatic crystals or a green powder with a faint odor of acetic acid.[1][2][8] Key quantitative data are summarized in the table below for easy reference.

Property	Value	Reference(s)
Chemical Formula	$\text{Ni}(\text{CH}_3\text{COO})_2 \cdot 4\text{H}_2\text{O}$ or $\text{C}_4\text{H}_{14}\text{NiO}_8$	[3][9][10]
CAS Number	6018-89-9	[3][4][11]
Molecular Weight	248.84 g/mol	[3][9][11]
Appearance	Green crystalline solid	[2][8]
Odor	Slight acetic acid odor	[4][8]
Density	1.744 g/cm <sup>3</sup>	[4][8]
Solubility in Water	17 g/100 mL (at 20°C)	[2][8]
Solubility (Other)	Sparingly soluble in alcohol	[8]
Decomposition Point	Decomposes upon heating; loses water above 120°C	[8][12]
Crystal System	Monoclinic	[4][5][6]
Space Group	P2 <sub>1</sub> /c	[4][5][6]
Unit Cell Parameters	a=4.764 Å, b=11.771 Å, c=8.425 Å, β=93.6°	[4][5]

## Experimental Protocols

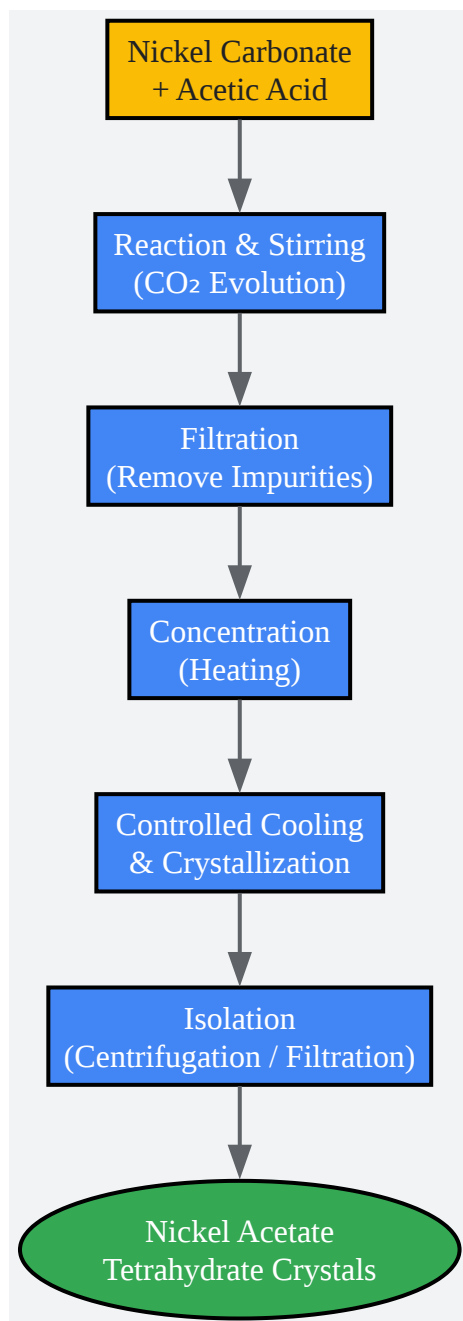
Detailed methodologies for the synthesis and analysis of **nickel acetate tetrahydrate** are critical for reproducible research.

### Protocol 1: Synthesis from Nickel Carbonate

This method is adapted from common laboratory and industrial preparations.[1][4][8]

- **Reaction:** To a suitable reaction vessel, add a 15% (w/w) aqueous solution of acetic acid. While stirring, slowly add basic nickel carbonate ( $\text{NiCO}_3$ ) in stoichiometric amounts. The reaction is characterized by the evolution of  $\text{CO}_2$  gas.

- Completion & Filtration: Continue stirring until the gas evolution ceases, indicating the completion of the reaction. Filter the resulting nickel acetate solution to remove any unreacted nickel carbonate or other solid impurities. The filtrate should have a pH of approximately 4.2.<sup>[1]</sup>
- Concentration: Gently heat the solution to concentrate it. For industrial scales, the solution is often concentrated until it reaches a specific gravity of around 1.15.<sup>[1]</sup>
- Crystallization: Transfer the hot, concentrated solution to a crystallization tank. Initiate stirring and add a small amount of concentrated acetic acid.<sup>[1]</sup> Cool the solution slowly and controllably. A typical cooling profile involves reducing the temperature to 23°C at a rate of 5.5°C per hour and holding it at that temperature for 12 hours to maximize crystal growth.<sup>[1]</sup>
- Isolation & Drying: Separate the resulting green crystals from the mother liquor via centrifugation or vacuum filtration. The crystals are then dried to yield the final **nickel acetate tetrahydrate** product.



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